

Pilabactam Sodium: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: *Pilabactam sodium*

Cat. No.: *B3435033*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pilabactam sodium is an emerging β -lactamase inhibitor being investigated for its potential to overcome antibiotic resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of the known chemical structure, properties, and biological activity of **Pilabactam sodium**. The information is intended to support research and development efforts in the field of infectious diseases. It is important to note that as a relatively new compound, some physicochemical data and detailed experimental protocols are not yet publicly available. This document compiles the currently accessible information.

Chemical Structure and Identification

Pilabactam sodium is the sodium salt of Pilabactam. The structural details and identifiers are crucial for analytical and regulatory purposes.

Identifier	Value	Source
Systematic Name	Sodium (2R,5R)-2-fluoro-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl sulfate	[1]
CAS Number	2410688-61-6	[1][2]
Molecular Formula	C ₆ H ₈ FN ₂ NaO ₅ S	[1]
Molecular Weight	262.19 g/mol	[1][3]
Chemical Structure		
SMILES	C1C--INVALID-LINK--F.[Na+]	[3]
InChI	InChI=1S/C6H9FN2O5S.Na/c7-5-2-1-4-3-8(5)6(10)9(4)14-15(11,12)13;/h4-5H,1-3H2,(H,11,12,13);/q;+1/p-1/t4-,5+/m1./s1	[1]
InChIKey	UIJIKXQAJBMNIR-JBUOLDKXSA-M	[1][3]

Physicochemical Properties

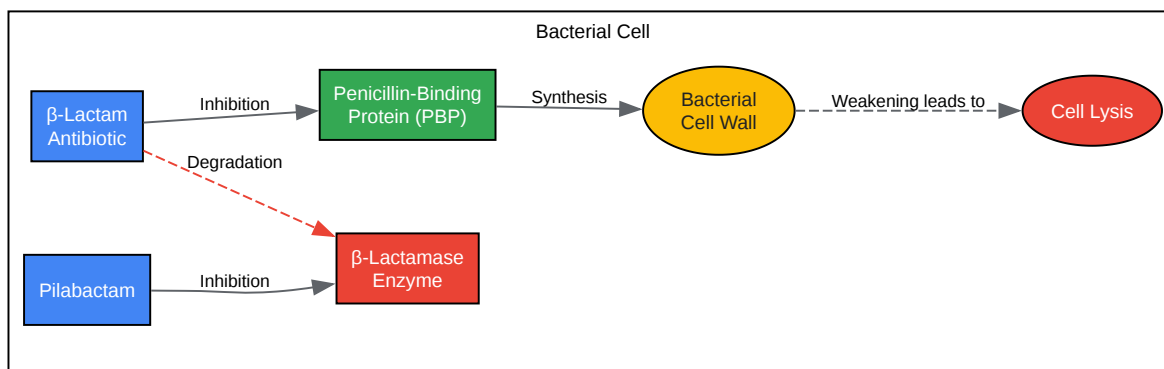
Detailed experimental data on the physicochemical properties of **Pilabactam sodium** are limited in publicly accessible literature. The following table summarizes the available information.

Property	Value	Experimental Protocol
Appearance	White to light yellow solid	Visual inspection.
Solubility	Soluble in DMSO (50 mg/mL) and water (≥ 100 mg/mL)[2]	Specific details on the experimental conditions (e.g., temperature, pH) are not provided. A standard protocol would involve dissolving a known mass of Pilabactam sodium in a specific volume of the solvent until saturation is reached, often with the aid of sonication or gentle heating.[2]
Melting Point	Not publicly available	A standard method for determining the melting point of a solid is the capillary melting point test. The powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.[4][5][6]
pKa	Not publicly available	The pKa can be determined experimentally using potentiometric titration, UV-Vis spectroscopy, or capillary electrophoresis. These methods involve monitoring changes in a physical property of the molecule as a function of pH.

Biological Activity and Mechanism of Action

Pilabactam is a broad-spectrum covalent serine β -lactamase inhibitor.[2] β -lactamases are enzymes produced by bacteria that provide resistance to β -lactam antibiotics like penicillins and cephalosporins. These enzymes hydrolyze the amide bond in the β -lactam ring, rendering the antibiotic ineffective.[7][8] **Pilabactam sodium**, when co-administered with a β -lactam antibiotic, protects the antibiotic from degradation by these enzymes.[7]

The general mechanism involves Pilabactam acting as a "suicide inhibitor." It binds to the active site of the β -lactamase, forming a stable, covalent intermediate. This inactivation of the β -lactamase allows the partner β -lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its antibacterial effect by inhibiting cell wall synthesis. [7][9]



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General mechanism of β -lactamase inhibition by Pilabactam.

In Vitro Activity

Pilabactam sodium has demonstrated potent inhibition against a range of serine β -lactamases.

Enzyme	IC ₅₀ (nM)	Experimental Protocol
AmpC	1 - 175	A typical in vitro enzyme inhibition assay would involve incubating the purified β -lactamase enzyme with varying concentrations of Pilabactam sodium for a defined period. A chromogenic β -lactam substrate (e.g., nitrocefin) is then added, and the rate of hydrolysis is measured spectrophotometrically. The IC ₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated. [2]
CTX-M-15	1 - 175	(As above) [2]
TEM-1	1 - 175	(As above) [2]
OXA-48	1 - 175	(As above) [2]
OXA-23	1 - 175	(As above) [2]
KPC-2	1 - 175	(As above) [2]

Pilabactam sodium potentiates the activity of β -lactam antibiotics against Carbapenem-Resistant Enterobacterales (CRE) and *Acinetobacter baumannii* (CRAB).[\[2\]](#) It exhibits low in vitro cytotoxicity (IC₅₀ > 100 μ M) in HepG2 cells and shows no significant cardiotoxicity or genotoxicity in preclinical assays.[\[2\]](#)

In Vivo Activity

Animal Model	Dosing	Outcome	Experimental Protocol
Murine Thigh Infection	Intravenous injection of 25-100 mg/kg at 1, 3, 5, and 7 hours post-infection in combination with meropenem.	Dose-dependent reduction in bacterial burdens. [2]	A standard murine thigh infection model involves inducing a localized infection in the thigh muscle of mice with a specific bacterial strain. The mice are then treated with the test compounds, and the bacterial load in the infected tissue is quantified at various time points to assess the efficacy of the treatment.

Pharmacokinetics

Limited pharmacokinetic data for **Pilabactam sodium** is available from preclinical studies in mice.

Parameter	Value	Experimental Protocol
T _{1/2} (Half-life)	0.64 h	Male Swiss albino mice were administered a single intravenous injection of 1 mg/kg Pilabactam sodium. Blood samples were collected at various time points, and the plasma concentrations of the drug were determined using a validated analytical method, likely LC-MS/MS. The pharmacokinetic parameters were then calculated from the concentration-time data. [2]
AUC (Area Under the Curve)	412 ng·h/mL	(As above) [2]
Cl (Clearance)	40 mL/min/kg	(As above) [2]

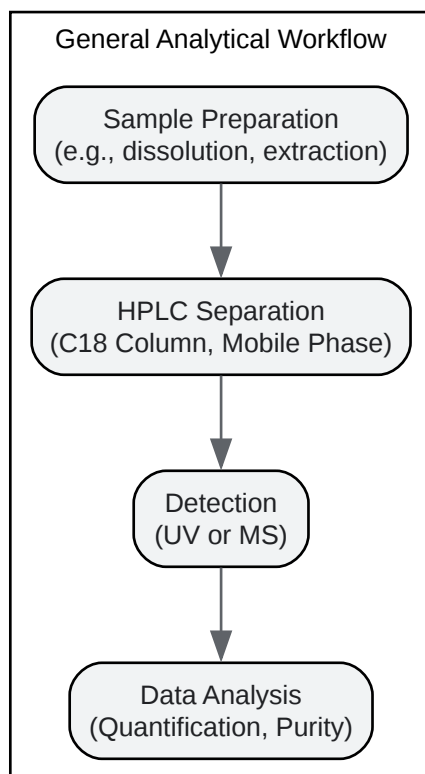
Synthesis and Analysis

Detailed protocols for the synthesis of **Pilabactam sodium** are not readily available in the public domain. The synthesis of related β -lactamase inhibitors often involves multi-step chemical reactions.

For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification and purity assessment of pharmaceutical compounds like **Pilabactam sodium**. A typical Reverse-Phase HPLC (RP-HPLC) method would involve:

- Column: A C18 stationary phase.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
- Detection: UV detection at a wavelength where the analyte has significant absorbance.

Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS/MS), would be used for structural confirmation and sensitive quantification in biological matrices.[10][11]



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A generalized analytical workflow for **Pilabactam sodium**.

Conclusion and Future Directions

Pilabactam sodium is a promising β -lactamase inhibitor with potent in vitro activity against a broad range of serine β -lactamases and demonstrated in vivo efficacy in a preclinical model. Its development addresses the critical need for new therapies to combat antibiotic-resistant infections.

Further research is required to fully characterize its physicochemical properties, optimize its formulation, and establish a comprehensive understanding of its pharmacokinetic and pharmacodynamic profile in humans. The publication of detailed experimental protocols and additional preclinical and clinical data will be essential for its continued development and potential translation to clinical practice.

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